Ortho-Methoxy Substitution Increases Molecular Weight by ~30 Da vs. the Unsubstituted Parent Boronate Ester, Altering Physicochemical and Chromatographic Properties
The target compound (C₁₇H₂₇BN₂O₄, MW 334.22 g/mol) possesses an ortho-methoxy substituent on the phenyl ring that is absent in the closest structural analog, 1-propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874291-01-7; C₁₆H₂₅BN₂O₃, MW 304.19 g/mol) . This ΔMW of +30.03 g/mol arises from the replacement of an aromatic hydrogen (1.01 Da) with a methoxy group (31.03 Da), yielding a ~9.9% increase in molecular mass. The methoxy oxygen introduces a hydrogen-bond acceptor site and increases the polar surface area, which alters both reversed-phase chromatographic retention and solubility parameters relative to the des-methoxy analog . In fragment-based or property-driven drug discovery campaigns where ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are selection criteria, this ~10% mass differential is non-trivial and must be accounted for when comparing biochemical or cellular potency data across analog series [1].
| Evidence Dimension | Molecular weight (MW) and elemental composition |
|---|---|
| Target Compound Data | MW 334.22 g/mol; C₁₇H₂₇BN₂O₄ (contains ortho-OCH₃) |
| Comparator Or Baseline | CAS 874291-01-7: MW 304.19 g/mol; C₁₆H₂₅BN₂O₃ (no ortho substituent) |
| Quantified Difference | ΔMW = +30.03 g/mol (+9.9%); additional H-bond acceptor (methoxy oxygen) |
| Conditions | Calculated from molecular formulae; vendor-certified identity by NMR, HPLC, and MS |
Why This Matters
The ~10% mass differential directly impacts molarity calculations for stock solution preparation, ligand efficiency normalization, and chromatographic method development; procurement of the incorrect analog introduces systematic error in quantitative structure–activity relationship (QSAR) analyses.
- [1] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discov. Today 2004, 9 (10), 430–431. View Source
